molecular formula C15H21N5O4 B1329687 Hippuryl-L-arginine CAS No. 744-46-7

Hippuryl-L-arginine

Cat. No. B1329687
CAS RN: 744-46-7
M. Wt: 335.36 g/mol
InChI Key: GFLCPYUSPYXNBV-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hippuryl-L-arginine is a synthetic substrate for carboxypeptidase B and aminopeptidase . The enzyme carboxypeptidase acts on the C terminal of arginine and lysine .


Molecular Structure Analysis

The molecular formula of Hippuryl-L-arginine is C15H21N5O4 . Its molecular weight is 335.36 g/mol . The IUPAC name is (2S)-2-[(2-benzamidoacetyl)amino]-5-(diaminomethylideneamino)pentanoic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of Hippuryl-L-arginine include a molecular weight of 335.36 g/mol , a molecular formula of C15H21N5O4 , and an IUPAC name of (2S)-2-[(2-benzamidoacetyl)amino]-5-(diaminomethylideneamino)pentanoic acid .

Scientific Research Applications

  • Food Processing and Post-Translational Protein Modification : Hippuryl-L-arginine (Hip-Arg) reacts with lactose to form a new arginine derivative, 2-(2-benzoylamino-acetylamino)-5-[5-(3-hydroxypropyl)-4-oxo-imidazolon-2-yl]-L-ornithine (Hippuryl-PIO, Hip-PIO). This reaction is unique to disaccharides with a 1,4-glycosidic linkage and represents a new type of post-translational protein modification occurring during food processing, particularly in disaccharide-containing foods like milk (Mavric et al., 2004).

  • Altered Arginine Metabolism in Alzheimer's Disease : In the context of Alzheimer's disease (AD), the metabolic profile of L-arginine is significantly altered. Changes in the activity and protein expression of nitric oxide synthase and arginase, as well as alterations in tissue concentrations of L-arginine and its downstream metabolites, have been observed in various brain regions of AD patients. This suggests a crucial role of arginine metabolism in the pathogenesis and/or progression of AD (Liu et al., 2014).

  • Regulation of Endothelial Function and Vascular Tone : Arginine plays a functional role in regulating endothelial function and vascular tone. Studies have analyzed the effects of arginine supplementation in conditions like hypertension, ischemic heart disease, aging, peripheral artery disease, and diabetes mellitus (Gambardella et al., 2020).

  • Metabolic Engineering for L-arginine Production : Research in metabolic engineering focuses on constructing genetically defined microorganisms for the overproduction of L-arginine. Strategies involve optimizing the biosynthesis and regulation of arginine, enhancing the supply of precursors and cofactors, and minimizing byproduct formation, thereby increasing the industrial production efficiency of L-arginine and its derivatives (Shin & Lee, 2014).

  • Regulation of Immune Responses : L-arginine is essential for lymphocyte responses during immune responses and tumor growth. The metabolism of L-arginine by myeloid cells, involving enzymes like arginase and nitric-oxide synthase, plays a significant role in modulating T-cell function and immunity under various physiological and pathological conditions (Bronte & Zanovello, 2005).

  • Aging and Brain Metabolism : L-arginine metabolism exhibits age-related changes in various brain regions. These changes impact neurochemical levels and are differential at the tissue and synaptoneurosome levels, suggesting a role in the aging process and possibly in neurodegenerative diseases (Rushaidhi et al., 2012).

properties

IUPAC Name

(2S)-2-[(2-benzamidoacetyl)amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O4/c16-15(17)18-8-4-7-11(14(23)24)20-12(21)9-19-13(22)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,19,22)(H,20,21)(H,23,24)(H4,16,17,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLCPYUSPYXNBV-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601311820
Record name N-Benzoylglycyl-L-arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601311820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Sigma-Aldrich MSDS]
Record name Hippuryl-L-arginine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14667
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Hippuryl-L-arginine

CAS RN

744-46-7
Record name N-Benzoylglycyl-L-arginine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=744-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hippuryl-L-arginine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000744467
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Benzoylglycyl-L-arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601311820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N2-(N-benzoylglycyl)-L-arginine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.923
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hippuryl-L-arginine
Reactant of Route 2
Reactant of Route 2
Hippuryl-L-arginine
Reactant of Route 3
Reactant of Route 3
Hippuryl-L-arginine
Reactant of Route 4
Reactant of Route 4
Hippuryl-L-arginine
Reactant of Route 5
Reactant of Route 5
Hippuryl-L-arginine
Reactant of Route 6
Hippuryl-L-arginine

Citations

For This Compound
742
Citations
D Hendriks, W Wang, S Scharpé, MP Lommaert… - … et Biophysica Acta (BBA …, 1990 - Elsevier
… The effect of the enzyme inhibitors and activators on the CPN and CPU activity was evaluated with the hippuryl-L-arginine substrate using the HPLC-assisted assay [30]. In order to …
Number of citations: 158 www.sciencedirect.com
T Aigaki, M Osanai, H Kasuga - Insect biochemistry, 1988 - Elsevier
… Unlike porcine pancreatic carboxypeptidase B, the Bombyx enzyme hydrolyzed hippuryl-L-arginine, but not hippuryl-L-lysine. In extracts of three other glands, the vesicula (v.) seminalis…
Number of citations: 19 www.sciencedirect.com
VA Bokisch, HJ Müller-Eberhard - The Journal of clinical …, 1970 - Am Soc Clin Investig
… The anaphylatoxin inactivator was shown to hydrolyze the synthetic substrates hippuryl-L-arginine and hippuryl-L-lysine and to be inhibited by ethylenediaminetetraacetate (EDTA) or …
Number of citations: 676 www.jci.org
D Hendriks, S Scharpe, M Van Sande - Clinical chemistry, 1985 - academic.oup.com
We describe conditions for determining carboxypeptidase N (EC 3.4.17.3) activity by liquid chromatography. Serum (10 microL) is mixed with the artificial substrates hippuryl-L-arginine (…
Number of citations: 60 academic.oup.com
J Willemse, J Leurs, R Verkerk, D Hendriks - Analytical biochemistry, 2005 - Elsevier
… using this kinetic assay were in the range of 97–103% of those determined with our HPLC-assisted reference assay, and the obtained K m and k cat values for hippuryl-l-arginine and …
Number of citations: 42 www.sciencedirect.com
R Palacios, C Huitron, G Soberon - Biochemical and Biophysical Research …, 1970 - Elsevier
… water, 12 rmoles of ureido-C IL4 L-citrulline (specific activity 29,000 cpm/ pmole), 20 umoles of Laspartic acid, 20 pmoles of ATP, 20 rmoles of MgS04, 12 umoles of hippuryl L-arginine, …
Number of citations: 13 www.sciencedirect.com
T KOGUCHI, K YAMADA, M YAMATO… - The Journal of …, 1986 - jstage.jst.go.jp
… , 3 ml) were as follows: 1 mm hippuryl-L-phenylalanine, 25 mM Tris-HCl containing 0.5 M NaCl (pH 7.5) and 0.06 units/ml enzyme for carboxypeptidase A5); 1 mm hippuryl-L-arginine, …
Number of citations: 24 www.jstage.jst.go.jp
M Trop, Y Birk - Biochemical Journal, 1970 - portlandpress.com
… substrates: hippuryl-L-phenylalanine, hippuryl-L-arginine, benzyloxycarbonylglycyl-L-leucine, … The reaction with hippuryl-L-phenylalanine and hippuryl-Larginine as well as with the …
Number of citations: 106 portlandpress.com
D Hendriks, S Scharpe, M Sande, MP Lommaert - 1989 - degruyter.com
… Summary: Arginine carboxypeptidase activity in human serum, measured with the hippuryl-L-arginine substrate, is about three times higher than in human plasma. This difference is …
Number of citations: 239 www.degruyter.com
HL Lueßen, CO Rentel, AF Kotzé, CM Lehr… - Journal of controlled …, 1997 - Elsevier
… The degradation of the model substrates N-α-benzoyl-l-arginine ethylester by trypsin and hippuryl-l-arginine by CPB in the presence of the polymers was studied. Furthermore, the effect …
Number of citations: 221 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.